molecular formula C23H35N7O6S B1683202 Tomopenem CAS No. 222400-20-6

Tomopenem

Cat. No.: B1683202
CAS No.: 222400-20-6
M. Wt: 537.6 g/mol
InChI Key: KEDAXBWZURNCHS-GPODMPQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tomopenem, also known as CS-023, is a carbapenem β-lactam antibiotic . It primarily targets penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . These proteins are involved in the final stages of assembling the bacterial cell wall, and their inhibition leads to cell wall instability and eventually bacterial cell death .

Mode of Action

This compound inhibits PBPs by binding to their active sites, thereby preventing them from cross-linking the peptidoglycan polymers that give the bacterial cell wall its structural integrity . This disruption in cell wall synthesis weakens the bacterial cell wall, leading to osmotic instability and ultimately cell lysis and death .

Pharmacokinetics

This compound has a longer half-life compared to most other carbapenems . This allows it to maintain effective concentrations in the body for longer periods, enhancing its efficacy. In a murine model, the pharmacokinetic parameter of % time above MIC for this compound was 16% in sera and 15% in lungs . This suggests that this compound has good penetration into lung tissues, which could be beneficial for treating respiratory tract infections .

Result of Action

This compound has broad-spectrum activity against Gram-positive and -negative bacteria, as well as potent activity against drug-resistant pathogens, including penicillin-resistant Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus, and Pseudomonas aeruginosa . In a murine model of chronic airway infection by P. aeruginosa, this compound significantly reduced the number of viable bacteria in the lungs . Histopathological examination of lung specimens showed fewer inflammatory cells in the this compound-treated group compared to the control group .

Biochemical Analysis

Biochemical Properties

Tomopenem interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By inhibiting these enzymes, this compound disrupts the cell wall synthesis, leading to bacterial cell death .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly bacterial cells. It reduces the number of viable bacteria in a murine model of chronic airway infection by Pseudomonas aeruginosa . It also exhibits bactericidal or bacteriostatic effects against strains of P. aeruginosa and MRSA .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PBPs. These proteins are essential for the cross-linking step in bacterial cell wall biosynthesis. By binding to PBPs, this compound inhibits this process, leading to cell wall instability and ultimately, bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant bactericidal effects over time. For instance, in a murine model of chronic airway infection by P. aeruginosa, treatment with this compound significantly reduced the number of viable bacteria compared to the control .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound at 750 mg showed bactericidal or bacteriostatic effects against 10 of 11 strains of P. aeruginosa and MRSA with MICs of ≤8 μg/ml, and this compound at 1,500 mg showed bactericidal effects against 16 of 17 strains of P. aeruginosa and MRSA with MICs of ≤16 μg/ml .

Subcellular Localization

As an antibiotic, it is expected to localize in the periplasmic space of bacteria where it binds to PBPs and inhibits cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tomopenem involves multiple steps, starting from the core β-lactam structureThe reaction conditions typically involve the use of strong bases and protecting groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tomopenem undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Tomopenem has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Comparison

Tomopenem is unique due to its longer half-life compared to other carbapenems, which allows for less frequent dosing. It also has improved activity against drug-resistant pathogens, making it a valuable addition to the arsenal of antibiotics .

Biological Activity

Tomopenem, also known as CS-023, is a novel carbapenem antibiotic that exhibits broad-spectrum antibacterial activity against a variety of pathogens, particularly those resistant to other antibiotics. Its efficacy has been studied extensively in vitro and in vivo, demonstrating significant potential in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, among others. This article delves into the biological activity of this compound, supported by data tables and research findings.

In Vitro Activity

This compound has shown potent in vitro activity against various strains of bacteria. Notably, it exhibits lower minimum inhibitory concentrations (MICs) compared to other carbapenems such as imipenem and meropenem.

Pathogen MIC (μg/ml) Comparison with Imipenem Comparison with Meropenem
MRSA4 - 82-4 fold lower2-8 fold lower
P. aeruginosa4 - 84 fold lowerEqual or lower

This compound's MIC values indicate its strong antibacterial properties against resistant strains, making it a valuable option in clinical settings where resistance is prevalent .

This compound's antibacterial activity is primarily attributed to its high affinity for penicillin-binding protein (PBP) 2a, which is crucial for bacterial cell wall synthesis. This affinity allows this compound to effectively inhibit the growth of MRSA and various mutants of P. aeruginosa, including those with resistance mechanisms such as overproduction of β-lactamases and efflux pumps .

Animal Models

Research utilizing murine models has demonstrated the efficacy of this compound in treating infections. In one study, this compound was administered to neutropenic mice infected with clinical isolates of MRSA and P. aeruginosa. The results indicated that this compound significantly reduced bacterial counts compared to control groups.

Case Study: Neutropenic Murine Model

  • Dosing Regimens:
    • 750 mg TID
    • 1500 mg TID
  • Results:
    • At 750 mg TID, this compound showed bactericidal effects against most strains of P. aeruginosa.
    • At 1500 mg TID, it demonstrated complete bactericidal activity against all tested strains of MRSA .

Pharmacokinetics

This compound has a longer half-life compared to other carbapenems, which enhances its potential for clinical efficacy. The pharmacokinetic profile indicates that its half-life is approximately twice that of imipenem and meropenem, allowing for sustained antibacterial activity over time .

Parameter This compound Imipenem Meropenem
Half-life (hours)~2.23~1.0~1.0
Volume of distribution (L)UnchangedUnchangedUnchanged

Clinical Implications

The promising results from both in vitro and in vivo studies suggest that this compound could be an effective treatment option for serious infections caused by resistant bacteria. Its ability to maintain efficacy against strains with high MICs positions it as a critical agent in the fight against antibiotic resistance.

Potential Applications

  • Treatment of nosocomial infections
  • Management of complicated skin and soft tissue infections
  • Therapy for pneumonia caused by resistant organisms

Properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[(3S)-3-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N7O6S/c1-10-17-16(11(2)31)21(34)30(17)18(22(35)36)19(10)37-13-6-14(28(3)9-13)20(33)29-5-4-12(8-29)27-15(32)7-26-23(24)25/h10-14,16-17,31H,4-9H2,1-3H3,(H,27,32)(H,35,36)(H4,24,25,26)/t10-,11-,12+,13+,14+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDAXBWZURNCHS-GPODMPQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCC(C4)NC(=O)CN=C(N)N)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C)C(=O)N4CC[C@@H](C4)NC(=O)CN=C(N)N)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873384
Record name Tomopenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222400-20-6
Record name Tomopenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222400-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tomopenem [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222400206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomopenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOMOPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1654W9611T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tomopenem
Reactant of Route 2
Tomopenem
Reactant of Route 3
Tomopenem
Reactant of Route 4
Reactant of Route 4
Tomopenem
Reactant of Route 5
Tomopenem
Reactant of Route 6
Tomopenem
Customer
Q & A

Q1: How does Tomopenem exert its antibacterial effect?

A: this compound, a β-lactam antibiotic of the carbapenem class, acts by inhibiting bacterial cell wall biosynthesis. [, , ] It exhibits a high affinity for penicillin-binding proteins (PBPs), specifically PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), PBP2 in Escherichia coli, and both PBP2 and PBP3 in Pseudomonas aeruginosa. [, ] These PBPs are essential for peptidoglycan cross-linking, a crucial step in cell wall formation. By binding to these targets, this compound disrupts cell wall integrity, ultimately leading to bacterial cell death. []

Q2: Can you elaborate on the structural characteristics of this compound, including its molecular formula and weight?

A2: Unfortunately, the provided research papers do not disclose the exact molecular formula, weight, or spectroscopic data for this compound.

Q3: What is the significance of this compound's pharmacokinetic properties, particularly its half-life?

A: this compound demonstrates a longer half-life compared to other carbapenems such as imipenem and meropenem. [] This extended half-life allows for less frequent dosing, potentially improving patient compliance. Studies have shown that a dosage of 750 mg three times a day (TID) achieves effective concentrations against P. aeruginosa and MRSA strains with minimum inhibitory concentrations (MICs) of ≤8 μg/ml. [] Increasing the dosage to 1,500 mg TID broadens the coverage to strains with MICs of ≤16 μg/ml. []

Q4: How does renal impairment affect this compound's pharmacokinetics?

A: Studies have shown that renal impairment significantly impacts the pharmacokinetics of both this compound and its major metabolite. [] As renal function decreases, the area under the curve (AUC) for this compound increases, indicating reduced clearance. [] This highlights the importance of dosage adjustments for patients with impaired renal function to avoid potential toxicity.

Q5: What is the primary pharmacodynamic parameter driving this compound's efficacy?

A: this compound's efficacy is primarily driven by the time above the MIC (T>MIC). [, ] Research utilizing a neutropenic murine thigh infection model demonstrated a strong correlation between the percentage of time that free, unbound drug concentrations exceeded the MIC (f%TMIC) and bacterial killing for both P. aeruginosa and MRSA. []

Q6: What are the reported in vivo efficacy findings for this compound?

A: this compound has demonstrated efficacy in various in vivo models. In a murine model of chronic P. aeruginosa airway infection, this compound significantly reduced bacterial load in the lungs compared to controls. [] Additionally, human-simulated exposures of this compound in a neutropenic murine thigh infection model showed bactericidal or bacteriostatic effects against a range of clinical isolates of P. aeruginosa and MRSA. [] These findings suggest promising therapeutic potential for this compound in treating infections caused by these pathogens.

Q7: Has any resistance to this compound been observed?

A: While this compound shows promise against challenging pathogens, emergence of resistance has been observed in in vitro studies, particularly at lower T>MIC exposures. [] This emphasizes the importance of further research to understand the mechanisms of resistance and to develop strategies to mitigate its development.

Q8: How does the activity of this compound compare to existing carbapenems like Meropenem?

A: this compound demonstrates similar pharmacodynamic characteristics to Meropenem against P. aeruginosa. [] Notably, this compound exhibits greater potency than imipenem and meropenem against methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa clinical isolates. [] This enhanced activity is attributed to its higher affinity for PBP2a in MRSA and its effectiveness against various P. aeruginosa mutants with resistance mechanisms such as efflux pump overexpression and β-lactamase production. []

Q9: What are the implications of this compound's activity against drug-resistant P. aeruginosa mutants?

A: this compound exhibits promising activity against P. aeruginosa mutants with various resistance mechanisms, including overexpression of efflux pumps (MexAB-OprM, MexCD-OprJ, MexEF-OprN) and production of AmpC β-lactamase. [] This suggests its potential as a valuable therapeutic option for treating infections caused by multidrug-resistant P. aeruginosa, which pose a significant threat to public health.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.